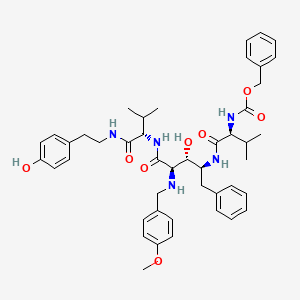
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((2-(4-hydroxyphenyl)ethyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((2-(4-hydroxyphenyl)ethyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of Amide Bonds: Using reagents like carbodiimides (e.g., DCC) to couple carboxylic acids with amines.
Introduction of Phenyl Groups: Through Friedel-Crafts alkylation or acylation reactions.
Methoxy Group Addition: Via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the amide bonds or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
The compound could have potential therapeutic applications, depending on its biological activity and mechanism of action.
Industry
In industry, it might be used in the synthesis of materials or as a specialty chemical in various processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lyxonamide Derivatives: Other derivatives with slight modifications in functional groups.
Phenyl-Containing Amides: Compounds with similar phenyl and amide groups.
Methoxy-Substituted Compounds: Molecules with methoxy groups in similar positions.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
169438-17-9 |
|---|---|
Molekularformel |
C45H57N5O8 |
Molekulargewicht |
796.0 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C45H57N5O8/c1-29(2)38(42(53)46-25-24-31-16-20-35(51)21-17-31)49-44(55)40(47-27-33-18-22-36(57-5)23-19-33)41(52)37(26-32-12-8-6-9-13-32)48-43(54)39(30(3)4)50-45(56)58-28-34-14-10-7-11-15-34/h6-23,29-30,37-41,47,51-52H,24-28H2,1-5H3,(H,46,53)(H,48,54)(H,49,55)(H,50,56)/t37-,38-,39-,40+,41+/m0/s1 |
InChI-Schlüssel |
TXRFRGPNUHBBQX-ILMLRKPHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCCC1=CC=C(C=C1)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















